molecular formula C10H6BrF3O3 B13696629 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13696629
M. Wt: 311.05 g/mol
InChI Key: PQCYILLJSNAREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) substituent and a 2-oxopropanoic acid moiety. The molecule comprises a phenyl ring substituted at the 2-position with bromine and the 4-position with a CF₃ group, linked to a β-ketopropanoic acid chain.

Properties

Molecular Formula

C10H6BrF3O3

Molecular Weight

311.05 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6BrF3O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4H,3H2,(H,16,17)

InChI Key

PQCYILLJSNAREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the phenyl ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated derivatives.

Scientific Research Applications

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl and bromine substituents distinguish this compound from analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Applications
3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid (Target) C₁₀H₆BrF₃O₃* ~311 (calculated) -Br, -CF₃, β-ketopropanoic acid High lipophilicity due to -CF₃ Potential pharmaceutical intermediate
3-(2-Bromo-3-hydroxy-4-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ 289.08 -Br, -OH, -OMe, β-ketopropanoic acid Increased water solubility from -OH Synthetic intermediate
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid C₁₇H₁₃NO₃ 279.3 Isoindolyl, methyl, propanoic acid Enhanced hydrogen-bonding capacity Anti-inflammatory (Reumofene®)
Broflanilide C₂₃H₁₄BrF₁₀N₂O₂ 665.17 -Br, -CF₃, benzamide High halogen content for pesticidal activity Insecticide (TENEBENAL™)
2-Bromo-2-methyl-propanoic acid C₄H₇BrO₂ 167.01 -Br, methyl Low molecular weight, high acidity Organic synthesis reagent

*Inferred formula based on structural analysis.

Key Observations:

  • Lipophilicity: The -CF₃ group in the target compound enhances lipid solubility compared to hydroxyl/methoxy-substituted analogs (e.g., ’s compound), which may improve membrane permeability in drug design .
  • Acidity: The β-ketopropanoic acid moiety (pKa ~2–3) is more acidic than carboxylic acids in Broflanilide (amide pKa ~8–10), affecting ionization under physiological conditions .
  • Synthetic Utility: Bromine at the phenyl 2-position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s tert-butyl carbamate synthesis .

Biological Activity

3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid, with the molecular formula C10H6BrF3O3C_{10}H_6BrF_3O_3 and CAS number 2352733-50-5, is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which can influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H6BrF3O3C_{10}H_6BrF_3O_3
Molecular Weight311.05 g/mol
CAS Number2352733-50-5

The trifluoromethyl group in the compound is known to enhance biological activity through several mechanisms:

  • Increased Lipophilicity : The trifluoromethyl group improves membrane permeability, allowing for better cellular uptake.
  • Halogen Bonding : The presence of bromine and fluorine atoms facilitates halogen bonding, which can enhance interactions with protein targets.
  • Stability : The electron-withdrawing nature of the trifluoromethyl group contributes to the stability of the compound in biological systems.

Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes:

  • Cholinesterases : Compounds similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related derivatives demonstrated IC50 values ranging from 10.4 μM to 19.2 μM against AChE .
  • Cyclooxygenases (COX) : Inhibitory effects on COX-2 have also been reported, suggesting potential anti-inflammatory properties.

Cytotoxicity

Studies evaluating cytotoxic effects against cancer cell lines have shown promising results:

  • MCF-7 Cell Line : Similar compounds were tested for cytotoxicity against breast cancer cells, indicating that structural modifications significantly affect their potency .

Case Studies

  • Study on Inhibitory Effects : A study evaluated the inhibitory effects of various derivatives on cholinesterases and COX enzymes. It was found that the presence of halogen atoms significantly enhanced the inhibitory activity compared to non-halogenated analogs .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of several derivatives against MCF-7 and HEK293 cell lines. The results indicated that modifications at specific positions on the phenyl ring affected cell viability significantly .

Q & A

Q. What are the optimal synthetic routes for 3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic intermediates. A validated approach includes:

Halogenation and Functionalization: Bromination of 4-(trifluoromethyl)phenyl precursors under electrophilic substitution conditions (e.g., using Br₂/FeBr₃) .

Ketone Formation: Coupling the brominated intermediate with a β-keto acid derivative via Friedel-Crafts acylation or Pd-catalyzed cross-coupling .

Oxidation/Deprotection: Controlled oxidation of intermediates using agents like KMnO₄ or Jones reagent to yield the final carboxylic acid .

Critical Parameters:

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationBr₂, FeBr₃, 0–5°C65–75>95%
CouplingPd(PPh₃)₄, THF, 80°C50–60>90%
OxidationKMnO₄, H₂O/acetone, RT70–80>98%

Anhydrous conditions (e.g., THF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., bromine and CF₃ groups induce distinct deshielding in aromatic protons) .
  • X-ray Crystallography: Resolves spatial arrangement of substituents, particularly for resolving ambiguities in keto-enol tautomerism .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M-H]⁻ at m/z ~309.97) and detects halogen isotopic patterns .
  • HPLC-PDA: Quantifies purity (>98% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictory data in substituent reactivity during derivatization?

Methodological Answer: Contradictions often arise from competing electronic effects (e.g., electron-withdrawing CF₃ vs. bromine). Strategies include:

  • Computational Modeling: DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution sites .
  • Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify intermediates and side products .
  • Directed Metalation: Use directing groups (e.g., –COOH) to control regioselectivity in further functionalization .

Example: In Pd-catalyzed coupling, steric hindrance from the CF₃ group may reduce yields, necessitating bulkier ligands (e.g., XPhos) .

Q. What methodologies resolve discrepancies in reported biological activity (e.g., enzyme inhibition)?

Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:

  • Standardized Assays: Use recombinant enzymes (e.g., COX-2) under controlled pH and temperature.
  • Metabolite Screening: LC-MS/MS to rule out off-target effects from degradation products .
  • Dose-Response Curves: EC₅₀/IC₅₀ comparisons across studies (ensure consistent DMSO concentrations ≤0.1%) .

Data Conflict Case: A 2024 study reported IC₅₀ = 12 µM for PDE4 inhibition, while a 2025 study found 25 µM. Reanalysis revealed residual THF (≤2%) in the latter, altering solubility .

Q. What in silico strategies predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier permeability .
  • Molecular Docking: AutoDock Vina screens binding affinities to targets (e.g., PPARγ) using PubChem 3D conformers (CID 17460355) .
  • Metabolism Prediction: CypReact identifies potential oxidation sites (e.g., α-keto group) for metabolite generation .

Q. How can regioselectivity challenges in further functionalization be optimized?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the carboxylic acid with tert-butyl groups to direct electrophiles to the aromatic ring .
  • Microwave-Assisted Synthesis: Accelerates reactions (e.g., 150°C, 20 min) to favor thermodynamically stable products .
  • Cross-Coupling Screening: Test Pd, Ni, or Cu catalysts for Suzuki-Miyaura reactions with boronic acid partners .

Case Study: Introducing a –NO₂ group at the 5-position required LiHMDS as a base, achieving 85% regioselectivity versus 40% with K₂CO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.